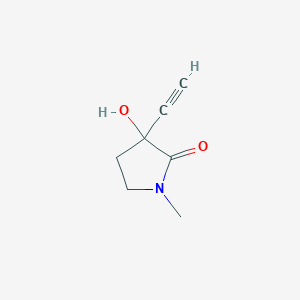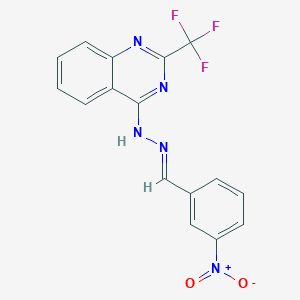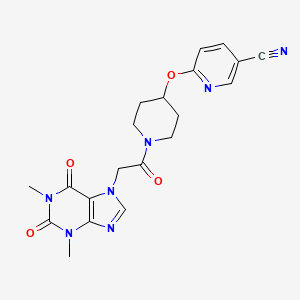
3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C7H9NO2 . It has a molecular weight of 139.15 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The IUPAC name for this compound is ®-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one . The InChI code for the compound is 1S/C7H9NO2/c1-3-7(10)4-5-8(2)6(7)9/h1,10H,4-5H2,2H3/t7-/m0/s1 .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . The storage temperature for the compound is 2-8°C .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Research has explored derivatives of 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one for their antibacterial properties. For example, Egawa et al. (1984) synthesized compounds with amino- and/or hydroxy-substituted cyclic amino groups, including 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one derivatives, and found them to have notable antibacterial activity, surpassing that of enoxacin in some cases (Egawa et al., 1984).
Synthesis of Novel Compounds
Mattern (1996) discussed the use of 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one in the synthesis of N-substituted pyrrolin-2-ones. This synthesis contributed to studies towards microcolin analogues, highlighting the compound's utility in creating novel chemical structures (Mattern, 1996).
Antitumor and Antimicrobial Synthesis
Azmy et al. (2018) utilized a microwave-assisted synthesis involving 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one to create novel antitumor and antimicrobial hydroxypyrrolidin2-ones. This method emphasized the compound's role in developing drugs with potential clinical applications (Azmy et al., 2018).
Novel Synthesis of α-Alkylidene-γ-lactones and Lactams
Janecki et al. (2005) reported the synthesis of 3-methylenepyrrolidin-2-ones using 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one as an intermediate. This synthesis was part of a study exploring the cytotoxic activity of the resulting compounds against leukemia cells, demonstrating the compound's potential in medicinal chemistry (Janecki et al., 2005).
Photocleavage and DNA Binding
Uslan and Sesalan (2013) investigated silicon phthalocyanines derived from 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one, focusing on their binding with calf thymus DNA and photocleavage capabilities. This research adds to the understanding of the compound's role in photochemical applications and its interaction with biological molecules (Uslan & Sesalan, 2013).
Catalytic Intramolecular Conversion
Skvortsov and Mikhailov (1967) studied the catalytic intramolecular conversion of heterocycles involving 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one. This study contributes to a broader understanding of the compound's behavior in catalytic processes, which is essential for chemical synthesis (Skvortsov & Mikhailov, 1967).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-7(10)4-5-8(2)6(7)9/h1,10H,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJOSOCBDGSTIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)(C#C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2380379.png)
![1-(3-chloro-4-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2380380.png)
![N-{2-[(4-methoxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2380382.png)
![N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2380383.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2380384.png)
![2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride](/img/structure/B2380385.png)

![4-[(3-Chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B2380388.png)





![N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2380403.png)